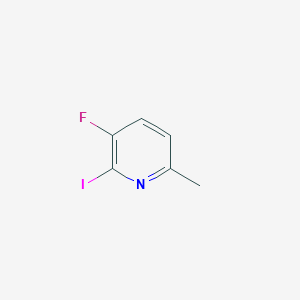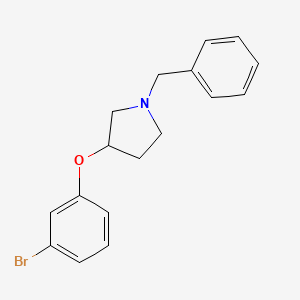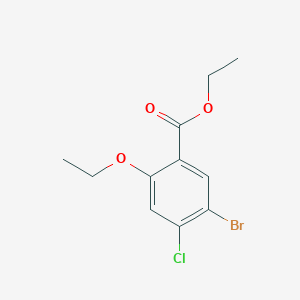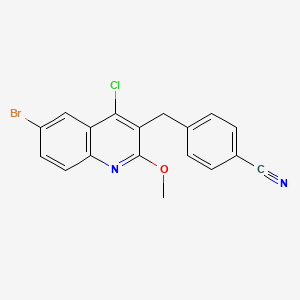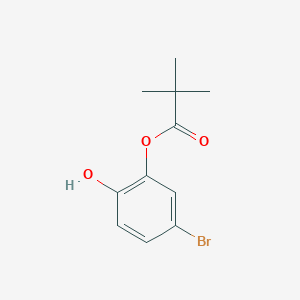
(5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a 2,2-dimethylpropionic acid moiety esterified with a 5-bromo-2-hydroxyphenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylpropionic acid 5-bromo-2-hydroxyphenylester typically involves the esterification of 2,2-dimethylpropionic acid with 5-bromo-2-hydroxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Types of Reactions:
Oxidation: The phenolic hydroxyl group in the compound can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
(5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-dimethylpropionic acid 5-bromo-2-hydroxyphenylester is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The bromine atom and phenolic hydroxyl group may play crucial roles in binding to molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
2,2-Dimethylpropionic acid: Shares the same core structure but lacks the esterified phenyl group.
5-Bromo-2-hydroxybenzoic acid: Contains the brominated phenol moiety but differs in the carboxylic acid group.
Uniqueness: (5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate is unique due to the combination of the 2,2-dimethylpropionic acid and 5-bromo-2-hydroxyphenyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research fields.
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
(5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,3)10(14)15-9-6-7(12)4-5-8(9)13/h4-6,13H,1-3H3 |
InChI Key |
UNJJJTJIDFCXEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5-[(methyloxy)carbonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B8314306.png)
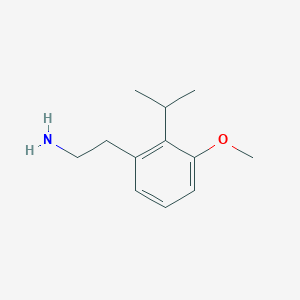

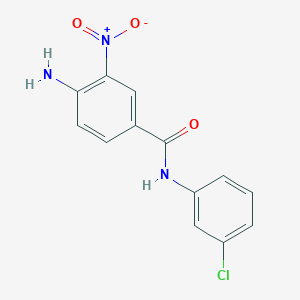
![3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole](/img/structure/B8314321.png)


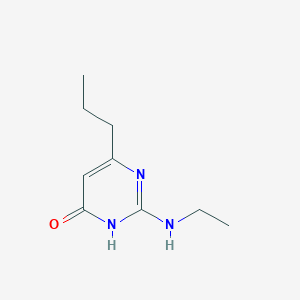
![4-[(ethylthio)methyl]-1-methyl-1H-pyrazole](/img/structure/B8314342.png)
